N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid
Overview
Description
N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid is a stable isotope-labeled compound used primarily in research and analytical applications. This compound is a derivative of N-acetylglutamic acid, where specific hydrogen atoms are replaced with deuterium, making it useful in various scientific studies, particularly in the fields of chemistry and biochemistry .
Mechanism of Action
Target of Action
The primary target of N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid is the urea cycle in prokaryotes and simple eukaryotes . It is biosynthesized from glutamate and acetylornithine by ornithine acetyltransferase, and from glutamic acid and acetyl-CoA by the enzyme N-acetylglutamate synthase . The urea cycle is a crucial biological process that converts toxic ammonia into urea for excretion from the body .
Mode of Action
This compound interacts with its targets by participating in the biosynthesis of arginine . It is the first intermediate involved in this process . The reverse reaction, hydrolysis of the acetyl group, is catalyzed by a specific hydrolase .
Biochemical Pathways
This compound affects the arginine biosynthesis pathway and the urea cycle . As the first intermediate in the biosynthesis of arginine, it plays a crucial role in the production of this amino acid . In the urea cycle, it acts as a regulator, helping to convert toxic ammonia into urea for excretion .
Result of Action
The action of this compound results in the production of arginine and the conversion of ammonia to urea . These processes are essential for protein synthesis and the detoxification of ammonia, respectively .
Biochemical Analysis
Biochemical Properties
N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid plays a crucial role in biochemical reactions, particularly in the urea cycle. It is involved in the biosynthesis of arginine in prokaryotes and simple eukaryotes. The compound interacts with enzymes such as N-acetylglutamate synthase and ornithine acetyltransferase. These interactions are essential for the conversion of glutamate and acetylornithine to this compound, and subsequently, the regulation of the urea cycle .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the branching of root hairs, swelling of root tips, and increase in the number of cell divisions in undifferentiated cells in the outer-most cell layer of the root . These effects highlight its role in cellular growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. It acts as a cofactor for carbamoyl phosphate synthetase I (CPSI) in the urea cycle, facilitating the conversion of ammonia to urea . This interaction is crucial for the detoxification of ammonia in vertebrates. Additionally, the compound’s deuterium labeling allows for precise tracking of its molecular interactions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable, but its concentration can vary depending on protein consumption and ammonia accumulation . Long-term studies have shown that it plays a consistent role in regulating the urea cycle and maintaining cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively supports the urea cycle and ammonia detoxification. At higher doses, there may be potential toxic or adverse effects, although specific studies on toxicity are limited . Understanding the dosage thresholds is crucial for its safe application in biochemical research.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the urea cycle and the biosynthesis of arginine. It interacts with enzymes such as N-acetylglutamate synthase and ornithine acetyltransferase, which are essential for its synthesis and function . The compound also affects metabolic flux and metabolite levels, contributing to overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in target tissues . The compound’s distribution is crucial for its role in regulating the urea cycle and other metabolic processes.
Subcellular Localization
This compound is localized in specific subcellular compartments, including the mitochondria, where it acts as a cofactor for carbamoyl phosphate synthetase I . This localization is directed by targeting signals and post-translational modifications, ensuring its proper function in cellular metabolism and detoxification processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid typically involves the acetylation of D-glutamic acid, followed by the introduction of deuterium atoms at specific positions. The process generally includes:
Acetylation: D-glutamic acid is reacted with acetic anhydride in the presence of a catalyst to form N-acetyl-D-glutamic acid.
Deuteration: The hydrogen atoms at positions 2, 3, 3, 4, and 4 are replaced with deuterium using deuterated reagents under controlled conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation: Large quantities of D-glutamic acid are acetylated using acetic anhydride.
Deuterium Exchange: The deuterium atoms are introduced through a deuterium exchange reaction, often using deuterium oxide (D2O) or other deuterated compounds
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced forms, and substituted compounds .
Scientific Research Applications
N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid is widely used in scientific research due to its stable isotope labeling. Applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways and reactions.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
N-Acetylglutamic acid: The non-deuterated form of the compound.
N-Acetyl-DL-glutamic acid: A racemic mixture of N-acetylglutamic acid.
L-Glutamic-2,3,3,4,4-D5 acid: The L-isomer of the deuterated compound .
Uniqueness
N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid is unique due to its specific deuterium labeling, which provides enhanced stability and distinct analytical signals. This makes it particularly valuable in research applications where precise tracking and analysis of molecular interactions are required .
Properties
IUPAC Name |
(2R)-2-acetamido-2,3,3,4,4-pentadeuteriopentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m1/s1/i2D2,3D2,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMMMVDNIPUKGG-WZERSISLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601270612 | |
Record name | Glutamic-2,3,3,4,4-d5 acid, N-acetyl-, D- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601270612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14341-87-8 | |
Record name | Glutamic-2,3,3,4,4-d5 acid, N-acetyl-, D- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14341-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glutamic-2,3,3,4,4-d5 acid, N-acetyl-, D- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601270612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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